5-Chloro-7-methoxy-1,2-benzoxazole
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Overview
Description
5-Chloro-7-methoxy-1,2-benzoxazole: is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an oxazole ring, with chlorine and methoxy substituents at the 5th and 7th positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-methoxy-1,2-benzoxazole typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones. One common method is the reaction of 2-aminophenol with 5-chloro-2-methoxybenzaldehyde under acidic or basic conditions to form the desired benzoxazole derivative . Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts can be used to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable methods such as microwave irradiation, which allows for rapid synthesis with high yields . The use of recyclable catalysts and solvent-free conditions is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-7-methoxy-1,2-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-7-methoxy-1,2-benzoxazole is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics .
Medicine: Benzoxazole derivatives, including this compound, are explored for their anticancer, anti-inflammatory, and antioxidant activities .
Industry: The compound is used in the development of functional materials, such as dyes and polymers, due to its stable aromatic structure .
Mechanism of Action
The mechanism of action of 5-Chloro-7-methoxy-1,2-benzoxazole involves its interaction with various molecular targets. The compound can form π-π stacking interactions with biological molecules, and the oxygen and nitrogen atoms in the oxazole ring can act as hydrogen bond acceptors . These interactions allow the compound to bind to enzymes and proteins, inhibiting their activity and exerting its biological effects .
Comparison with Similar Compounds
- 5-Methoxy-1,3-benzoxazole-2-thione
- 2,5-Dichlorobenzooxazole
Comparison: 5-Chloro-7-methoxy-1,2-benzoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzoxazole derivatives . The presence of both chlorine and methoxy groups enhances its antimicrobial and antifungal properties .
Properties
Molecular Formula |
C8H6ClNO2 |
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Molecular Weight |
183.59 g/mol |
IUPAC Name |
5-chloro-7-methoxy-1,2-benzoxazole |
InChI |
InChI=1S/C8H6ClNO2/c1-11-7-3-6(9)2-5-4-10-12-8(5)7/h2-4H,1H3 |
InChI Key |
COJHYWANBXGUMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1ON=C2)Cl |
Origin of Product |
United States |
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